(4-Benzylpiperazin-1-yl)(2-methyl-3-nitrophenyl)methanone
Description
(4-Benzylpiperazin-1-yl)(2-methyl-3-nitrophenyl)methanone is a piperazine-based compound featuring a benzyl group attached to the piperazine ring and a 2-methyl-3-nitrophenyl acyl group. Its structure combines a lipophilic benzyl moiety with a nitro-substituted aromatic ring, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2-methyl-3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-15-17(8-5-9-18(15)22(24)25)19(23)21-12-10-20(11-13-21)14-16-6-3-2-4-7-16/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZMJMADYHABOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)(2-methyl-3-nitrophenyl)methanone typically involves the reaction of 4-benzylpiperazine with 2-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)(2-methyl-3-nitrophenyl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products
Reduction: (4-Benzylpiperazin-1-yl)(2-methyl-3-aminophenyl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: (4-Benzylpiperazin-1-yl)(2-carboxy-3-nitrophenyl)methanone.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of piperazine, including (4-benzylpiperazin-1-yl)(2-methyl-3-nitrophenyl)methanone, exhibit significant antitumor activity. For instance, studies have shown that arylpiperazine derivatives can inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the piperazine moiety is crucial for enhancing the bioactivity of these compounds .
Neuropharmacological Effects
This compound has been investigated for its neuropharmacological properties, particularly in the context of neurodegenerative diseases. Some studies suggest that similar compounds may enhance neurogenesis and exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways .
Inhibition of Specific Enzymes
(4-Benzylpiperazin-1-yl)(2-methyl-3-nitrophenyl)methanone has also been studied for its ability to inhibit diacylglycerol acyltransferase (DGAT), an enzyme involved in lipid metabolism. Inhibitors of DGAT are of interest for their potential in treating obesity and metabolic disorders . The compound's structural features make it a promising candidate for further development as a DGAT inhibitor.
Synthesis and Case Studies
The synthesis of (4-benzylpiperazin-1-yl)(2-methyl-3-nitrophenyl)methanone typically involves multi-step organic reactions starting from readily available precursors. For example, one synthetic route involves the reaction between benzylpiperazine and appropriate nitro-substituted aromatic ketones under controlled conditions to yield the desired product with good yield and purity .
Case Study: Synthesis of Ethyl 4-(4-benzylpiperazin-1-yl)benzoate
In a related study, ethyl 4-(4-benzylpiperazin-1-yl)benzoate was synthesized as a key intermediate for developing DGAT inhibitors. The synthesis involved refluxing benzylpiperazine hydrochloride with ethyl 4-fluorobenzoate in N,N-dimethylformamide, yielding the product with a high degree of purity . This synthesis illustrates the versatility of piperazine derivatives in medicinal chemistry.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)(2-methyl-3-nitrophenyl)methanone is not fully understood. it is believed to interact with specific molecular targets in the body, such as neurotransmitter receptors or enzymes. The piperazine ring is known to mimic the structure of certain neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s 2-methyl-3-nitrophenyl group balances lipophilicity (methyl) and polarity (nitro), contrasting with methoxy/hydroxy (polar) or sulfonyl (bulky) groups in analogs.
- Synthetic Yields : Yields for benzylpiperazine derivatives vary widely (22–59%), likely due to reaction conditions and substituent steric effects .
- Physical State : Nitro-containing analogs (e.g., 7o) often exhibit higher melting points, suggesting stronger intermolecular interactions .
Drug-Likeness and Pharmacological Potential
Physicochemical Properties
- Solubility : Nitro groups may reduce aqueous solubility compared to methoxy/hydroxy analogs (e.g., 1a, 1b) but improve membrane permeability .
- Lipinski’s Rule of Five : The molecular weight of the target compound (~365 g/mol) likely complies with Lipinski’s criteria, similar to 1a (MW 327) and 1b (MW 311) .
Comparative Therapeutic Profiles
Biological Activity
(4-Benzylpiperazin-1-yl)(2-methyl-3-nitrophenyl)methanone, with the molecular formula C19H21N3O3, is a derivative of piperazine known for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features that allow it to interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, applications in research, and relevant case studies.
The compound's chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O3 |
| Molecular Weight | 339.39 g/mol |
| Boiling Point | 509.5 ± 50.0 °C (Predicted) |
| Density | 1.247 ± 0.06 g/cm³ (Predicted) |
| pKa | 6.23 ± 0.10 (Predicted) |
The precise mechanism of action for (4-Benzylpiperazin-1-yl)(2-methyl-3-nitrophenyl)methanone is not fully elucidated; however, it is believed to interact with neurotransmitter receptors and enzymes within the central nervous system (CNS). The piperazine ring structure is known to mimic neurotransmitters, facilitating binding and modulation of receptor activity, which may contribute to its pharmacological effects .
Antimicrobial and Antiparasitic Properties
Research indicates that piperazine derivatives exhibit significant antimicrobial and antiparasitic activities. A study demonstrated that similar compounds showed effective inhibition against Plasmodium falciparum, suggesting potential applications in antimalarial therapies .
Neuropharmacological Effects
The compound's structural similarity to known psychoactive substances suggests potential neuropharmacological effects. Studies on related piperazine compounds have shown interactions with serotonin and dopamine receptors, indicating possible applications in treating mood disorders or anxiety .
Case Studies
Several studies have investigated the biological activity of piperazine derivatives, including (4-Benzylpiperazin-1-yl)(2-methyl-3-nitrophenyl)methanone:
- Antimalarial Activity : A series of piperazine-containing compounds were synthesized and tested for their efficacy against P. berghei sporozoites, revealing that certain analogues exhibited potent activity with EC50 values as low as 4.7 nM .
- Cytotoxicity Studies : In vitro cytotoxicity assessments on human cell lines have shown that some piperazine derivatives can inhibit cancer cell proliferation, indicating a potential role in cancer therapy .
- Enzyme Inhibition : Piperazine derivatives have been evaluated for their ability to inhibit human acetylcholinesterase, a key enzyme in neurotransmission, highlighting their relevance in neurodegenerative disease research .
Comparative Analysis
The biological activity of (4-Benzylpiperazin-1-yl)(2-methyl-3-nitrophenyl)methanone can be compared with other similar compounds:
| Compound | Biological Activity |
|---|---|
| (4-Benzoylpiperazin-1-yl)(2-nitrophenyl)methanone | Moderate antimalarial activity |
| (4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone | Neuropharmacological effects |
| Phenyl(4-tosylpiperazin-1-yl)methanone | Inhibitory effects on acetylcholinesterase |
Q & A
Advanced Research Question
- In Silico Toxicity Screening : Use tools like ProTox-II to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., nitro groups may raise red flags) .
- Dose-Response Studies : Start with low concentrations (e.g., 1–10 µM) in cell cultures and monitor viability via MTT assays.
- Metabolite Identification : Use LC-MS/MS to detect reactive intermediates (e.g., nitroso derivatives) that may contribute to toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
